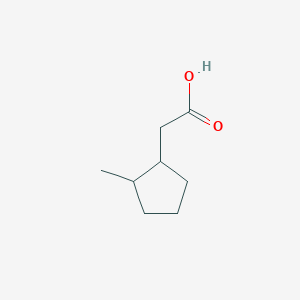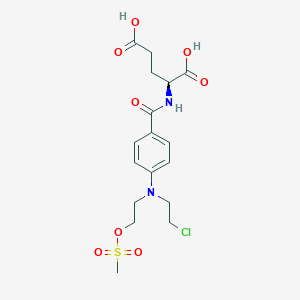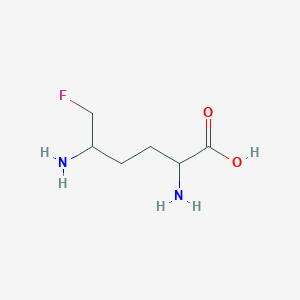
5-Fluoromethylornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoromethylornithine (5-FMO) is a chemical compound that has been widely studied for its potential therapeutic applications. It is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme involved in the biosynthesis of polyamines. Polyamines are important for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer.
Mecanismo De Acción
5-Fluoromethylornithine irreversibly inhibits ODC, which is the first and rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are important for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting ODC, 5-Fluoromethylornithine reduces the levels of polyamines, which in turn leads to decreased cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
5-Fluoromethylornithine has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-Fluoromethylornithine has been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy. In parasitic infections, 5-Fluoromethylornithine has been shown to inhibit the growth and replication of the parasites. In inflammation, 5-Fluoromethylornithine has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Fluoromethylornithine in lab experiments is its high specificity for ODC. This allows researchers to selectively inhibit ODC and study its effects on cell growth and proliferation. Another advantage is its stability, which allows for long-term storage and use. However, one limitation of using 5-Fluoromethylornithine is its irreversible inhibition of ODC, which can make it difficult to study the effects of ODC reactivation. Additionally, the use of 5-Fluoromethylornithine in cell culture experiments can be challenging due to its hydrophobic nature and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-Fluoromethylornithine. One area of interest is the development of more potent and selective ODC inhibitors. Another area of interest is the study of the effects of 5-Fluoromethylornithine on other enzymes and pathways involved in polyamine metabolism. Additionally, the use of 5-Fluoromethylornithine in combination with other therapies, such as immunotherapy, is an area of active investigation. Finally, the development of new delivery methods for 5-Fluoromethylornithine, such as nanoparticles or liposomes, may improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 5-Fluoromethylornithine involves the reaction of ornithine with fluoroacetaldehyde. The reaction is catalyzed by pyridoxal 5'-phosphate, a coenzyme of ODC. The resulting product is 5-Fluoromethylornithine, which is a stable and highly specific inhibitor of ODC.
Aplicaciones Científicas De Investigación
5-Fluoromethylornithine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiparasitic, and anti-inflammatory effects. In cancer research, 5-Fluoromethylornithine has been studied as a potential chemopreventive agent, as well as a sensitizing agent for chemotherapy and radiation therapy. In parasitology, 5-Fluoromethylornithine has been studied as a potential treatment for African sleeping sickness and Chagas disease. In inflammation research, 5-Fluoromethylornithine has been studied as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.
Propiedades
Número CAS |
116292-10-5 |
|---|---|
Nombre del producto |
5-Fluoromethylornithine |
Fórmula molecular |
C6H13FN2O2 |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11) |
Clave InChI |
PRNUWRQQLDXHRZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)C(CF)N |
SMILES canónico |
C(CC(C(=O)O)N)C(CF)N |
Sinónimos |
5-fluoromethylornithine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



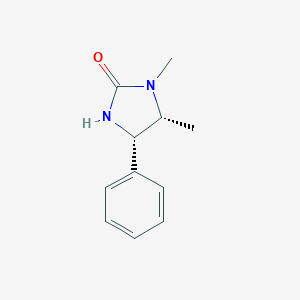

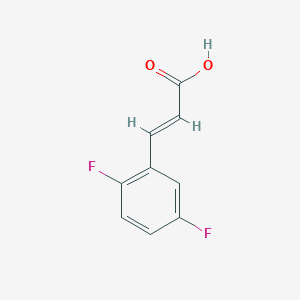
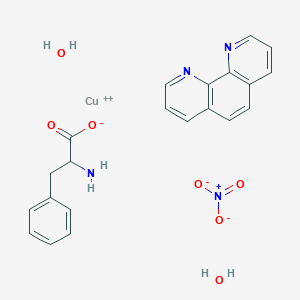
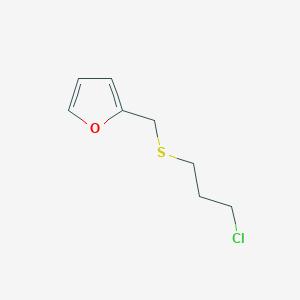
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
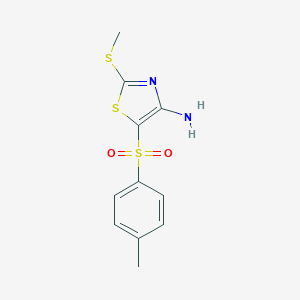
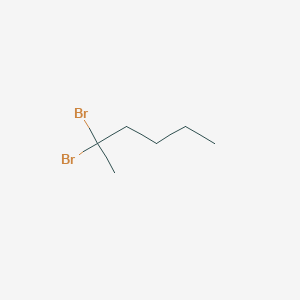
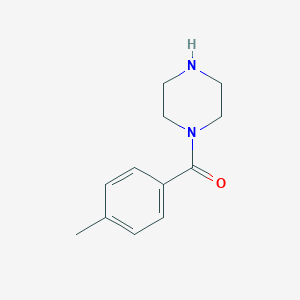
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B39419.png)
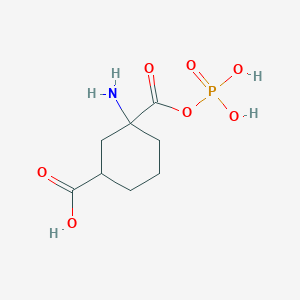
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
